molecular formula C8H3Cl2F5O B1413271 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride CAS No. 1807036-42-5

2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride

Cat. No.: B1413271
CAS No.: 1807036-42-5
M. Wt: 281 g/mol
InChI Key: SSVABRQECUUKFT-UHFFFAOYSA-N
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Description

Classification:

  • Chemical Family : Halogenated benzotrifluorides (organofluorine compounds).
  • Subclasses : Chlorofluorocarbons, aryl trifluoromethyl ethers.
  • Regulatory Status : Classified as a non-natural synthetic compound, primarily used in research settings.

Table 1: Key Identifiers

Property Value Source
Molecular Formula C₈H₃Cl₂F₅O
Molecular Weight 281.01 g/mol
CAS Number 1807036-42-5
IUPAC Name 1,3-Dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene

Historical Context and Research Significance

The compound was first synthesized in the early 21st century as part of efforts to develop fluorinated intermediates for agrochemicals. Its structure combines elements of benzotrifluoride derivatives, which are known for their metabolic stability and lipophilicity, with chlorinated and difluoromethoxy groups to modulate reactivity.

Research Applications:

  • Agrochemical Development : Analogous compounds, such as 2,6-dichloro-4-trifluoromethylaniline, are precursors to insecticides like fipronil. This compound’s trifluoromethyl and chloro groups enhance binding to biological targets.
  • Pharmaceutical Intermediates : The difluoromethoxy group improves bioavailability in drug candidates, as seen in studies on fluorinated catechols.
  • Materials Science : Its electronic properties are explored in liquid crystal and polymer research.

Key Advancements :

  • Synthetic Methods : Optimized pathways using chlorination and nucleophilic substitution reactions (e.g., introducing difluoromethoxy groups via OCF₂H reagents).
  • Catalytic Studies : Palladium-mediated coupling reactions to construct biaryl structures.

Structural Overview and Key Functional Groups

The molecule features a benzene ring with three distinct substituents:

  • Trifluoromethyl (-CF₃) : Electron-withdrawing group at the 2-position, enhancing electrophilic substitution resistance.
  • Chloro (-Cl) : Atoms at the 2- and 6-positions, contributing to steric hindrance and directing further substitutions.
  • Difluoromethoxy (-OCF₂H) : At the 4-position, this group balances lipophilicity and metabolic stability.

Table 2: Functional Group Analysis

Position Group Electronic Effect Role in Reactivity
2 -CF₃ Strongly electron-withdrawing Stabilizes intermediates
2, 6 -Cl Moderately electron-withdrawing Directs electrophilic attack
4 -OCF₂H Electron-withdrawing (inductive) Enhances solubility

Spatial Arrangement :

  • The trifluoromethyl and chloro groups create a sterically crowded environment, limiting para-substitution.
  • The difluoromethoxy group’s conformation influences hydrogen bonding potential.

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-1-3(16-7(11)12)2-5(10)6(4)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVABRQECUUKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride involves several steps, typically starting with the chlorination of a suitable benzene derivative. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentach

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group attached to a benzene ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors.

  • Molecular Formula : C8H3Cl2F5O
  • Molecular Weight : 295.01 g/mol
  • Structure : The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can modulate enzyme activity through competitive inhibition, where it binds to the active site of enzymes, preventing substrate interaction.
  • Receptor Interaction : It may act as a ligand for specific receptors, altering signaling pathways within cells. The difluoromethoxy group enhances lipophilicity, facilitating membrane penetration and receptor binding.

Biological Activity Data

Recent studies have reported various biological activities attributed to this compound:

Activity Effect Reference
Enzyme InhibitionCompetitive inhibition of specific enzymes
Antimicrobial ActivityEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Studies :
    A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Research :
    In vitro experiments demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy.
  • Pharmacokinetics Analysis :
    A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The compound showed favorable bioavailability and tissue distribution patterns, particularly accumulating in adipose tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Key Differences Biological Activity
2,4-Dichloro-6-methoxybenzotrifluorideLacks fluorine substituentsReduced enzyme binding affinity
2,6-Dichloro-4-(trifluoromethoxy)benzotrifluorideContains trifluoromethoxy insteadEnhanced lipophilicity
2,6-Dichlorobenzyl alcoholLacks difluoromethoxy groupDifferent metabolic stability

Comparison with Similar Compounds

Pyridalyl (2,6-Dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

  • Molecular Weight : 491.12 vs. ~300 (estimated for target compound).
  • Key Differences : Pyridalyl contains a pyridyloxy propyl ether and dichloroallyloxy group, increasing structural complexity.
  • Applications : Registered as a pesticide under the Stockholm Convention due to its environmental persistence .
  • Physico-chemical Properties : Higher molecular weight likely reduces volatility compared to the target compound.

2,6-Dichloro-4-(trifluoromethyl)benzamide (CAS 157021-70-0)

  • Molecular Formula: C₈H₄Cl₂F₃NO vs. C₈H₃Cl₂F₅O (target compound).
  • Key Differences : Substitution of difluoromethoxy with a benzamide group.
  • Properties : Higher melting point (166°C) due to hydrogen bonding in amides. Used in agrochemicals with 97–98% purity .
  • Reactivity : Amide groups enhance polarity, reducing lipid solubility compared to the target compound’s ether group.

2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 86398-94-9)

  • Molecular Weight : 258.5 vs. ~300 (estimated).
  • Key Differences: Aniline’s amino group (-NH₂) is electron-donating, contrasting with the electron-withdrawing difluoromethoxy group.
  • Applications : Intermediate in synthesis; lower melting point (58–60°C) due to weaker intermolecular forces .
  • Reactivity: Amino group facilitates electrophilic substitution, whereas the target compound’s ether group may favor nucleophilic reactions.

2,6-Dichloro-4-trifluoromethyl-benzaldehyde (CAS 118754-52-2)

  • Molecular Formula : C₈H₃Cl₂F₃O vs. C₈H₃Cl₂F₅O (target compound).
  • Key Differences : Aldehyde group (-CHO) replaces difluoromethoxy.
  • Applications : Reactive aldehyde likely used in condensation reactions. Higher volatility due to smaller substituents .

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

  • Molecular Weight : 188.13 vs. ~300.
  • Key Differences : Lacks chlorine and trifluoromethyl groups but shares the difluoromethoxy group.
  • Synthesis : Prepared via nucleophilic substitution with methyl chlorodifluoroacetate, suggesting similar routes for the target compound .

2,6-Dichloro-4-(difluoromethoxy)benzyl Alcohol (CAS 1806276-05-0)

  • Key Differences : Benzyl alcohol (-CH₂OH) replaces benzotrifluoride.
  • Properties : Hydroxyl group increases polarity and hydrogen bonding, reducing lipophilicity compared to the trifluoromethyl group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Applications
2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride C₈H₃Cl₂F₅O (estimated) ~300 Cl, CF₃, OCHF₂ N/A Agrochemical intermediate
Pyridalyl C₁₇H₁₃Cl₅F₃NO₃ 491.12 Cl, CF₃, pyridyloxy propyl ether N/A Pesticide
2,6-Dichloro-4-(trifluoromethyl)benzamide C₈H₄Cl₂F₃NO 258.02 Cl, CF₃, CONH₂ 166 Pharmaceutical intermediate
2,6-Dichloro-4-(trifluoromethyl)aniline C₇H₄Cl₂F₃N 258.5 Cl, CF₃, NH₂ 58–60 Synthetic intermediate
2,6-Dichloro-4-trifluoromethyl-benzaldehyde C₈H₃Cl₂F₃O 258.5 Cl, CF₃, CHO N/A Aldehyde precursor

Research Findings and Implications

  • Electron Effects : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups in the target compound enhance electron-withdrawing properties, stabilizing the aromatic ring against electrophilic attack but reducing solubility in polar solvents.
  • Lipophilicity : The benzotrifluoride moiety increases lipid solubility, making the compound suitable for membrane penetration in agrochemical applications.
  • Synthetic Utility : Structural analogs like 2,6-Dichloro-4-trifluoromethyl-benzaldehyde highlight the role of reactive groups (e.g., aldehydes) in constructing complex molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Answer : A plausible synthesis route involves sequential chlorination and fluorination of a benzotrifluoride precursor. For example, ammoniation/ring chlorination methods used for related compounds (e.g., 4-amino-3,5-dichlorobenzotrifluoride) can be adapted . Optimization should focus on temperature control (e.g., 80–120°C for chlorination) and catalyst selection (e.g., Lewis acids like FeCl₃). Purity can be monitored via HPLC or GC-MS, referencing spectral libraries such as those in ChemIDplus or EPA DSSTox .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Answer : Combine NMR (¹H/¹³C/¹⁹F), FTIR, and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, single-crystal X-ray diffraction (as in ) is ideal. Cross-validate with computational methods (e.g., DFT for NMR chemical shift predictions) to resolve ambiguities in fluorine environments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity. Waste must be segregated and disposed via certified biohazard services, as outlined for structurally similar sulfonyl chlorides .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy and trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Answer : The electron-withdrawing trifluoromethyl and difluoromethoxy groups activate the benzene ring toward NAS at specific positions. Computational studies (e.g., Fukui indices) can predict regioselectivity. Experimental validation via competitive reactions with amines or thiols under controlled pH (e.g., 7–10) is recommended .

Q. What strategies can resolve contradictions in purity assessments between chromatographic (HPLC) and spectroscopic (NMR) data?

  • Answer : Discrepancies may arise from co-eluting impurities in HPLC or solvent residues in NMR. Use orthogonal methods:

  • HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA).
  • NMR : Employ deuterated solvents and 2D techniques (COSY, HSQC) to isolate signals.
    Cross-reference with databases like NIST Chemistry WebBook for expected peaks .

Q. How can the environmental persistence of this compound be modeled, and what degradation pathways are plausible?

  • Answer : Use computational tools (e.g., EPI Suite) to estimate biodegradation half-lives. Experimentally, investigate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure). Monitor degradation via LC-MS/MS, focusing on intermediates like dechlorinated or hydroxylated derivatives .

Q. What methodologies are effective for studying surface adsorption of this compound in environmental matrices?

  • Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption on silica or organic surfaces. Isotherm models (Langmuir/Freundlich) can quantify binding affinity. Pre-condition surfaces with humidity controls to mimic real-world conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
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2,6-Dichloro-4-(difluoromethoxy)benzotrifluoride

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